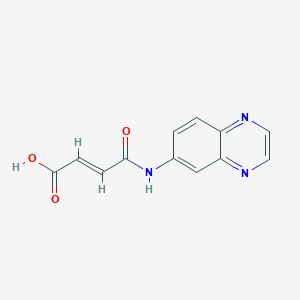
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid” is a quinoxalinone derivative . Quinoxalinones are known to display inhibitory effects on serine proteases such as factor Xa, thrombin, and/or factor VIIa . They are used as therapeutic agents for treating or preventing disease states in mammals characterized by abnormal thrombosis .
Applications De Recherche Scientifique
Inhibition of Tyrosine Kinases
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid and its derivatives have been explored for their potential as inhibitors of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). These receptors are critical in the regulation of cell growth and proliferation. By inhibiting these kinases, such compounds show promise in the treatment of various cancers by preventing abnormal cell growth and proliferation. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, related in structure to (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid, have demonstrated enhanced antitumor activity and oral efficacy in xenograft models, suggesting their potential in cancer therapy (Tsou et al., 2001; Hazeldine et al., 2001).
Enzyme Inhibition for Therapeutic Applications
Another area of research interest is the synthesis of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid derivatives for the inhibition of human carbonic anhydrase isoenzymes. These enzymes are involved in numerous physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase have therapeutic potential for the treatment of conditions such as glaucoma, epilepsy, and certain edematous conditions. Derivatives of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid have been found to strongly inhibit these isoenzymes, indicating potential for medical applications (Oktay et al., 2016).
Antioxidant and Aldose Reductase Inhibition
Compounds related to (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid have been synthesized and evaluated for their antioxidant activity and ability to inhibit aldose reductase (ALR2). ALR2 plays a role in the development of diabetic complications, such as cataracts and neuropathy, by contributing to the accumulation of sorbitol in cells. Research has shown that certain quinoxalinone derivatives exhibit potent inhibitory effects on ALR2 and possess antioxidant properties, highlighting their potential in the management of diabetic complications (Qin et al., 2015).
Mécanisme D'action
Quinoxalinones, such as “(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid”, display inhibitory effects on serine proteases such as factor Xa, thrombin, and/or factor VIIa . They are used as therapeutic agents for treating or preventing disease states in mammals characterized by abnormal thrombosis .
Orientations Futures
The future directions for research on “(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid” and similar compounds could involve further exploration of their therapeutic potential, particularly in the context of diseases characterized by abnormal thrombosis . Additionally, more research is needed to understand their synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
(E)-4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVVEAVFHNUSH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)

![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)
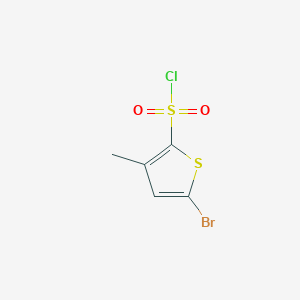
![4-[[(2R)-2-chloropropanoyl]amino]benzamide](/img/structure/B2976228.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)
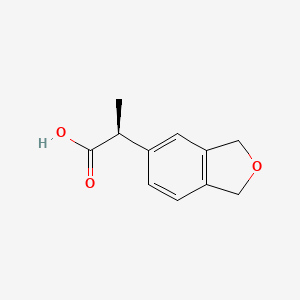

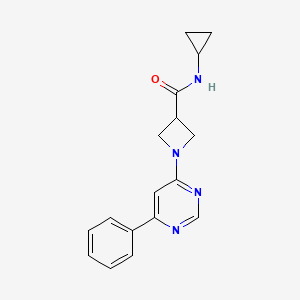
![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)
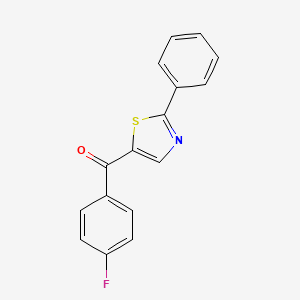
![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)